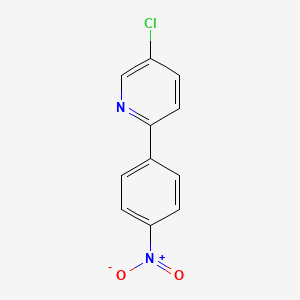

5-Chloro-2-(4-nitrophenyl)pyridine

Description

Contextualization of Substituted Pyridines in Chemical Research

Substituted pyridines are a class of organic compounds that form the backbone of numerous molecules with significant applications across various scientific disciplines. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a wide array of natural products, pharmaceuticals, and functional materials. rsc.org Its presence is crucial in many FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.org

The versatility of the pyridine scaffold stems from its electronic properties and the ability to introduce a wide range of substituents at various positions on the ring. nih.gov This allows for the fine-tuning of a molecule's steric and electronic characteristics, influencing its biological activity, reactivity, and physical properties. Researchers have developed numerous synthetic strategies to access polysubstituted pyridines, including multicomponent reactions and transition metal-catalyzed cycloadditions. nih.govrsc.org These methods provide efficient pathways to novel pyridine derivatives for further study. The basic nature of the pyridine nitrogen also allows for the formation of stable salts and makes it a useful component in various chemical reactions. nih.gov

Significance of Nitrophenyl Moieties in Organic Synthesis

The nitrophenyl group is a key functional moiety in organic synthesis, largely due to the strong electron-withdrawing nature of the nitro group. When attached to an aromatic ring, the nitro group significantly influences the electron density of the system, which in turn affects the molecule's reactivity. This electronic effect is instrumental in a variety of chemical transformations.

For instance, the presence of a nitrophenyl group can activate an aromatic ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted benzene (B151609) rings. Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, which are versatile building blocks for the synthesis of more complex molecules. This synthetic flexibility makes nitrophenyl-containing compounds valuable intermediates in the preparation of pharmaceuticals, dyes, and other specialty chemicals. The strategic placement of a nitrophenyl group can be crucial in directing the outcome of a reaction and is a common strategy in the design of new synthetic routes.

Overview of 5-Chloro-2-(4-nitrophenyl)pyridine as a Model Compound for Advanced Studies

This compound is a chemical compound that brings together the key features of both substituted pyridines and nitrophenyl-containing molecules. Its structure, featuring a pyridine ring substituted with both a chlorine atom and a 4-nitrophenyl group, makes it an interesting subject for advanced chemical research. The chlorine atom at the 5-position and the nitrophenyl group at the 2-position of the pyridine ring create a unique electronic and steric environment.

This particular arrangement of functional groups suggests potential for a range of applications and studies. For example, it can serve as a building block in the synthesis of more complex heterocyclic systems. The presence of the chloro and nitro groups provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in various contexts. chemicalbook.compharmaffiliates.com The synthesis of this compound can be achieved through methods such as the reaction of 2-amino-5-chloropyridine (B124133) with sulfuric acid and hydrogen peroxide. chemicalbook.com

Below are some of the fundamental properties of this compound:

| Property | Value |

| CAS Number | 52092-47-4 |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Physical Form | Solid |

| Melting Point | 119-123 °C |

The study of compounds like this compound can provide valuable insights into the fundamental principles of organic chemistry and aid in the development of new molecules with tailored properties.

Properties

CAS No. |

652148-96-4 |

|---|---|

Molecular Formula |

C11H7ClN2O2 |

Molecular Weight |

234.64 g/mol |

IUPAC Name |

5-chloro-2-(4-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-3-6-11(13-7-9)8-1-4-10(5-2-8)14(15)16/h1-7H |

InChI Key |

VMSPOODBQZQQFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 4 Nitrophenyl Pyridine and Analogues

Direct Synthesis Approaches to 5-Chloro-2-(4-nitrophenyl)pyridine

Direct synthesis focuses on the final bond-forming step that connects the two aromatic rings. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation. numberanalytics.com

The formation of the C-C bond between the pyridine (B92270) and nitrophenyl moieties is a key step, for which several palladium-catalyzed cross-coupling reactions are employed. numberanalytics.comnumberanalytics.com These methods are valued for their ability to proceed under relatively mild conditions with high functional group tolerance. orgsyn.org

Suzuki-Miyaura Coupling: This is a widely used method for biaryl synthesis due to its high efficiency, selectivity, and the use of generally stable and less toxic organoboron reagents. numberanalytics.comnih.gov The reaction typically involves the coupling of an aryl halide (like 5-chloro-2-iodopyridine) with an arylboronic acid (such as 4-nitrophenylboronic acid) in the presence of a palladium catalyst and a base. numberanalytics.comnumberanalytics.comsigmaaldrich.com The use of phosphine-free palladium systems in aqueous media has also been explored to create more environmentally benign processes. nih.gov

Stille Coupling: The Stille reaction couples an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve reacting a halogenated pyridine like 5-chloro-2-iodopyridine (B1352658) with a 4-nitrophenylstannane derivative. orgsyn.orgsigmaaldrich.com A key advantage of Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. orgsyn.orgwikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. numberanalytics.comnumberanalytics.comorganic-chemistry.org It is a powerful tool for C-C bond formation due to the high reactivity and functional group compatibility of organozinc compounds. organic-chemistry.orgcore.ac.uk The synthesis of the target molecule via Negishi coupling would typically involve reacting 5-chloro-2-halopyridine with a pre-formed or in situ generated 4-nitrophenylzinc reagent. numberanalytics.comorganic-chemistry.org

Table 1: Comparison of Common Cross-Coupling Strategies

| Coupling Reaction | Nucleophilic Partner | Electrophilic Partner | Common Catalysts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium complexes | Mild conditions, high functional group tolerance, low toxicity of boron reagents. numberanalytics.comnih.gov | Boronic acids can be expensive. numberanalytics.com |

| Stille | Organostannane | Aryl halide/triflate | Palladium complexes | Air/moisture stable reagents, wide functional group compatibility. orgsyn.orgwikipedia.org | High toxicity of tin reagents and byproducts. organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc reagent | Aryl halide/triflate | Palladium or Nickel complexes | High reactivity, high functional group tolerance. organic-chemistry.orgcore.ac.uk | Organozinc reagents are often air-sensitive and require careful handling. numberanalytics.com |

The synthesis of analogues of this compound often requires methods for the functionalization and derivatization of the pyridine core. These methods allow for the introduction of various substituents onto the heterocyclic ring.

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing halopyridines. nih.gov The reactivity of halopyridines in SNAr reactions is influenced by the halogen's identity and position. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the higher reactivity of fluoro-substituted pyridines. nih.govacs.org This increased reactivity allows SNAr to proceed under milder conditions, making it suitable for complex molecules. nih.gov

Late-stage functionalization through C-H activation is another modern approach. nih.gov For example, 3,5-disubstituted pyridines can be selectively fluorinated at the 2-position, and the installed fluoride (B91410) can then be substituted by various nucleophiles. nih.govacs.org This two-step sequence provides a pathway to a diverse range of 2-substituted pyridine derivatives. nih.gov Furthermore, selective functionalization can be achieved through directed ortho-lithiation, as demonstrated in the regioselective manipulation of 2-chloroisonicotinic acid. mdpi.com

Optimizing the yield and purity of the final product in cross-coupling reactions requires careful control over several interacting parameters. covasyn.com

Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is crucial. rsc.org For Suzuki reactions, palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with bulky, electron-rich phosphine (B1218219) ligands like N-XantPhos has proven effective. researchgate.net In Stille couplings, ligands such as tri-t-butyl phosphine can enable the use of less reactive aryl chlorides. orgsyn.org The catalyst loading is also a key variable; for some Suzuki reactions, loadings as low as 0.01 mol% can be highly efficient. nih.gov

Base and Solvent: The base plays a critical role, particularly in Suzuki couplings where it facilitates the transmetalation step. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The choice of solvent also influences reaction rates and yields. While solvents like THF, DME, and acetonitrile (B52724) are common, aqueous media are gaining traction for environmental reasons. nih.govcore.ac.uk

Temperature and Reaction Time: These parameters are often interdependent. covasyn.com Optimization may involve running reactions at elevated temperatures to increase the rate, though this can sometimes lead to side product formation. rsc.org Automated systems using Design of Experiments (DoE) can efficiently screen multiple parameters simultaneously to find optimal conditions, significantly reducing development time. covasyn.comrsc.orgrsc.org

Purity: Achieving high purity often involves post-reaction workup and purification. Recrystallization is a common method for purifying solid products like this compound. google.comchemicalbook.com For instance, after a synthesis, the crude product might be dissolved in a solvent like ethanol (B145695) or an isopropanol/water mixture, from which the pure compound crystallizes upon cooling. google.comchemicalbook.com

Table 2: Example Parameters for Yield Optimization in Suzuki-Miyaura Coupling

| Parameter | Condition/Reagent | Role/Effect | Source |

|---|---|---|---|

| Catalyst | PdCl₂(Lₙ@β-CD) | Highly efficient at low loadings (0.01 mol%) in aqueous media. | nih.gov |

| Ligand | N-XantPhos | Effective in combination with Pd(OAc)₂ for coupling (hetero)aryl halides. | researchgate.net |

| Base | K₂CO₃ or K₃PO₄·7H₂O | Essential for activating the boronic acid for transmetalation. | nih.govresearchgate.net |

| Solvent | Water/Acetonitrile mixture | Allows for milder reaction temperatures and can improve yields. | researchgate.net |

| Temperature | 80-90 °C | Optimal temperature for achieving high turnover numbers in specific systems. | nih.gov |

Precursor Chemistry and Synthetic Pathways to this compound

The successful synthesis of the target compound is contingent on the availability and purity of its key precursors: a suitably halogenated pyridine and a nitrophenyl building block.

The most common pyridine precursors for this synthesis are 2,5-dihalopyridines, where the halogen at the 2-position is more reactive in cross-coupling reactions (typically I > Br > Cl).

2,5-Dichloropyridine: This compound is an important intermediate. google.com One synthetic route starts from 2-aminopyridine, which is chlorinated to 2-amino-5-chloropyridine (B124133), followed by a Sandmeyer reaction to replace the amino group with a second chlorine atom. google.com Another approach involves the chlorination of 2-chloropyridine, which can lead to an isomeric mixture that requires separation. google.com A newer, greener method prepares it from maleic diester and nitromethane (B149229) through condensation, cyclization, and chlorination steps. google.com

5-Chloro-2-iodopyridine: This precursor is highly valuable for cross-coupling due to the high reactivity of the C-I bond. sigmaaldrich.comchemimpex.com It can be synthesized from 2-amino-5-chloropyridine. chemicalbook.com It is a key intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

Other Halogenated Pyridines: More complex, polyhalogenated pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be synthesized from simpler starting materials such as 2-chloro-4-fluoropyridine (B1362352) through ortho-lithiation and halogen dance reactions. acs.org These complex intermediates allow for regioselective functionalization to build highly substituted pyridine scaffolds. mdpi.comacs.org

The 4-nitrophenyl group is typically introduced as an organometallic or organoboron reagent.

Other Nitrophenyl Reagents: For Stille coupling, a 4-nitrophenylstannane reagent would be required. wikipedia.org For Negishi coupling, a 4-nitrophenylzinc halide is needed, which can be generated from 4-nitrophenyl halides. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, typically achieved via cross-coupling reactions such as the Suzuki-Miyaura coupling, presents numerous opportunities for the application of green chemistry. The core objective is to design chemical processes that minimize environmental impact by reducing waste, conserving energy, and avoiding the use of hazardous substances. researchgate.netmdpi.com

Solvent Selection and Catalytic Systems

The choice of solvent and catalyst is paramount in developing sustainable synthetic routes. Traditional cross-coupling reactions often rely on undesirable solvents and high loadings of precious metal catalysts. acsgcipr.org Modern approaches seek to replace these with more environmentally benign alternatives.

Solvent Selection: The ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and easily recyclable. ejcmpr.com While many Suzuki reactions have historically used solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane, these are now being avoided due to toxicity concerns. acsgcipr.org Research has identified several greener alternatives:

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity and non-flammability. Suzuki-Miyaura couplings can be performed in water or mixed aqueous systems, often with the aid of surfactants or water-soluble ligands to facilitate the reaction between organic substrates. acsgcipr.orgresearchgate.net

Renewable Solvents: Solvents derived from biomass are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), for instance, is produced from renewable feedstocks and is recognized for its process advantages over traditional solvents like tetrahydrofuran (B95107) (THF). nih.gov

Propylene Carbonate (PC): This solvent is considered green as it can be synthesized from carbon dioxide. It has proven effective for Suzuki couplings, sometimes offering better yields and shorter reaction times compared to conventional solvents like dimethoxyethane (DME). researchgate.net

t-Amyl Alcohol: This solvent is favored for its safety profile and its ability to dissolve polar compounds, making it an excellent medium for cross-coupling reactions. nih.gov

| Solvent | Type | Green Chemistry Considerations | Reference |

| Toluene | Traditional | Effective but derived from fossil fuels. | nih.gov |

| 1,4-Dioxane | Traditional | Effective but a suspected carcinogen and should be avoided. | acsgcipr.org |

| Water | Green | Non-toxic, non-flammable, and environmentally benign. Reactions may require phase-transfer catalysts. | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable feedstocks, safer alternative to THF. | nih.gov |

| t-Amyl Alcohol | Green | Good safety profile, effective for coupling polar compounds. | nih.gov |

| Propylene Carbonate (PC) | Green | Synthesized from CO2, biodegradable, low toxicity. | researchgate.net |

Catalytic Systems: The development of highly efficient and recyclable catalytic systems is a cornerstone of green synthesis for this compound.

Palladium Catalysts: Palladium is the most common catalyst for Suzuki-Miyaura reactions. Green strategies focus on minimizing its use. This includes developing catalysts with high turnover numbers to reduce the required loading (mol%). researchgate.net Heterogeneous catalysts, such as palladium on carbon (Pd/C), are highly preferred in industrial applications because they can be easily recovered by filtration and reused, minimizing product contamination and waste. acsgcipr.orgsumitomo-chem.co.jp

Nickel Catalysts: As an alternative to precious metals like palladium, base metals are being explored. Nickel is a more abundant and less expensive option. Air-stable pre-catalysts like NiCl₂(PCy₃)₂ have been shown to be effective for Suzuki-Miyaura couplings in green solvents, providing a more sustainable catalytic system. nih.gov

Ligand-free Systems: The ligands used in catalytic systems can be complex and expensive to synthesize, contributing to a lower atom economy. Developing ligand-free catalytic systems, for example using a simple palladium salt in an aqueous phase, represents a significant green advancement. researchgate.net

| Catalyst Type | Example | Green Chemistry Advantages | Disadvantages | Reference |

| Homogeneous Palladium | Pd(PPh₃)₄ | High activity and selectivity. | Difficult to separate from product, potential for metal leaching. | researchgate.net |

| Heterogeneous Palladium | Palladium on Carbon (Pd/C) | Easily recovered and reused, low product contamination. | Can sometimes be less active than homogeneous catalysts. | acsgcipr.orgsumitomo-chem.co.jp |

| Homogeneous Nickel | NiCl₂(PCy₃)₂ | Uses an abundant, less expensive base metal. | Nickel can be more toxic than palladium. | nih.gov |

| Ligand-free Palladium | Palladium Acetate | Eliminates waste from ligand synthesis, simplifies reaction mixture. | May have a more limited substrate scope or require specific conditions. | researchgate.net |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org

Atom Economy Calculation: The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

For the synthesis of this compound via a Suzuki-Miyaura coupling, a typical reaction might involve 5-chloro-2-iodopyridine and 4-nitrophenylboronic acid with a base like sodium carbonate.

| Role | Compound | Formula | Molecular Weight ( g/mol ) |

| Reactant 1 | 5-Chloro-2-iodopyridine | C₅H₃ClIN | 239.44 |

| Reactant 2 | 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 |

| Reactant 3 (Base) | Sodium Carbonate | Na₂CO₃ | 105.99 |

| Total MW of Reactants | 512.36 | ||

| Desired Product | This compound | C₁₁H₇ClN₂O₂ | 234.64 |

| Byproduct 1 | Sodium Iodide | NaI | 149.89 |

| Byproduct 2 | Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Byproduct 3 | Boric Acid | H₃BO₃ | 61.83 |

Calculated Atom Economy: Atom Economy = (234.64 / 512.36) x 100 = 45.8%

This calculation highlights that in this specific reaction, less than half of the mass of the reactants is converted into the desired product, with the rest forming byproducts. While addition reactions can achieve 100% atom economy, substitution and elimination reactions inherently generate waste. rsc.org The goal in green chemistry is to design synthetic routes that maximize this value.

Waste Reduction Strategies: Beyond improving atom economy, several other strategies contribute to waste reduction:

Catalytic Reagents: Using catalysts, even in small amounts, is vastly superior to using stoichiometric reagents, which are consumed in the reaction and generate significant waste. rsc.org For example, catalytic hydrogenation is more atom-economical than using stoichiometric reducing agents like thiourea (B124793) dioxide. jocpr.comresearchgate.net

Process Optimization: A case study on a Suzuki reaction demonstrated that optimizing the process through solvent selection and Design of Experiments (DoE) could more than double the yield and reduce the required catalyst charge, leading to significant cost savings and waste reduction. catalysisconsulting.co.uk

Minimizing Derivatives: Avoiding the use of protecting groups or unnecessary derivatization steps simplifies the synthesis and prevents the generation of waste associated with adding and removing these groups. researchgate.net

By systematically applying these green chemistry principles, the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 4 Nitrophenyl Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 5-Chloro-2-(4-nitrophenyl)pyridine

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic attack, a feature that is further modulated by the substituents on the ring.

Substitution at the 5-Chloro Position

The chlorine atom at the 5-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the pyridine nitrogen and the 2-(4-nitrophenyl) group enhances the electrophilicity of the carbon atom attached to the chlorine, making it a favorable target for nucleophiles.

The mechanism for nucleophilic aromatic substitution on activated aryl halides typically proceeds through a two-step addition-elimination sequence involving a negatively charged Meisenheimer complex intermediate. libretexts.org However, some studies suggest that these reactions can also occur via a concerted mechanism. nih.gov

Influence of the Nitrophenyl Group on Reactivity

The 4-nitrophenyl group at the 2-position of the pyridine ring exerts a strong electron-withdrawing influence on the entire molecule. This effect is transmitted through both inductive and resonance effects, further deactivating the pyridine ring towards electrophilic attack and, conversely, activating it towards nucleophilic substitution.

The nitro group is a powerful electron-withdrawing group, and its presence on the phenyl ring significantly lowers the electron density of the pyridine ring system. uoanbar.edu.iq This deactivation is more pronounced than that of a simple phenyl substituent. The reduced electron density makes the carbon atoms of the pyridine ring, particularly those bearing leaving groups like chlorine, more susceptible to attack by nucleophiles.

Studies on related systems, such as NNN pincer-type ligands with substituted pyridine rings, have shown that electron-withdrawing groups like nitro increase the electron-withdrawing nature of the ligand. nih.gov This principle directly applies to this compound, where the nitrophenyl group enhances the reactivity of the 5-chloro position towards nucleophilic displacement.

Reactions Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. These reactions are fundamental in organic synthesis, as they provide a pathway to introduce nitrogen-containing functionalities.

Reduction of the Nitro Group to Amino Functionalities

The reduction of aromatic nitro compounds to their corresponding anilines is a widely used and important transformation. nih.govmasterorganicchemistry.com A variety of reagents and conditions can be employed to achieve this conversion, offering different levels of selectivity and functional group tolerance. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. nih.govwikipedia.orgcommonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups. nih.gov

Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Transfer Hydrogenation: This technique uses a hydrogen donor in situ, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C, and can offer high selectivity. nih.gov

Other Reducing Agents: A range of other reagents, including sodium hydrosulfite, sodium sulfide, and tin(II) chloride, can also be used for this transformation. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent is critical, especially when other reducible groups are present in the molecule, to ensure the selective reduction of the nitro group.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Description | Selectivity |

| Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Ni) | Widely used and effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Can also reduce other functional groups. nih.gov |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) | Classic and robust method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com | Generally selective for the nitro group over many other functionalities. |

| Transfer Hydrogenation (e.g., Hydrazine/Pd/C) | Offers a milder and often more selective alternative to direct hydrogenation. nih.gov | High selectivity for the nitro group is often observed. nih.gov |

| Tin(II) Chloride (SnCl₂) | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com | Good chemoselectivity. |

Selective Transformations of the Nitro Moiety

Beyond complete reduction to an amine, the nitro group can be selectively transformed into other functionalities. For instance, under controlled conditions, nitroarenes can be reduced to N-arylhydroxylamines. rsc.org Reagents like zinc dust in a CO₂/H₂O system have been shown to selectively produce N-arylhydroxylamines from nitroarenes. rsc.org Another method involves the use of Raney nickel and hydrazine at low temperatures. wikipedia.org

In polynitro compounds, it is sometimes possible to selectively reduce one nitro group over another. The regioselectivity of such reductions can be influenced by steric hindrance and the electronic environment of the nitro groups. echemi.com For example, in dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. echemi.com

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 4 Nitrophenyl Pyridine

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of 5-Chloro-2-(4-nitrophenyl)pyridine

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing the exact mass of the parent ion and its fragments with high accuracy, HRMS allows for the confirmation of the molecular formula and the elucidation of the fragmentation pathways, which in turn offers valuable insights into the compound's structure and stability.

While specific experimental HRMS data for this compound is not extensively documented in the readily available scientific literature, a theoretical analysis based on established fragmentation principles for related compounds can provide a robust framework for its mass spectral behavior. The molecular formula for this compound is C₁₁H₇ClN₂O₂, and its theoretical exact mass can be calculated to serve as a reference for the expected molecular ion peak in an HRMS spectrum.

A plausible fragmentation pathway for this compound under electron ionization (EI) can be proposed. The initial event would be the formation of the molecular ion [M]⁺•. Subsequent fragmentation is likely to be driven by the presence of the chloro, nitro, and aromatic functionalities, as well as the C-C bond linking the pyridine (B92270) and phenyl rings.

Key expected fragmentation steps include:

Loss of the nitro group: The nitro group is a common leaving group in mass spectrometry, which can be lost as •NO₂.

Loss of the chloro atom: The chlorine atom can be cleaved from the pyridine ring.

Cleavage of the C-C bond: The bond connecting the 4-nitrophenyl group and the 5-chloropyridinyl group can undergo homolytic or heterolytic cleavage.

Rearrangements: Subsequent rearrangements and further fragmentation of the primary fragment ions can also be anticipated.

The following data table outlines the expected high-resolution mass spectrometry data for the parent ion and its key theoretical fragments.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound and its Fragments

| Theoretical m/z | Elemental Composition | Proposed Fragment Structure |

|---|---|---|

| 234.0196 | C₁₁H₇³⁵ClN₂O₂ | [M]⁺• (Parent Ion) |

| 236.0167 | C₁₁H₇³⁷ClN₂O₂ | [M+2]⁺• (Isotope Peak) |

| 188.0247 | C₁₁H₇³⁵ClN₂ | [M - NO₂]⁺ |

| 199.0371 | C₁₁H₇N₂O₂ | [M - Cl]⁺ |

| 153.0294 | C₁₀H₇N₂O₂ | [M - Cl - C H]⁺ |

| 122.0371 | C₆H₄NO₂ | [4-nitrophenyl]⁺ |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-nitropyridine |

Theoretical and Computational Chemistry Studies of 5 Chloro 2 4 Nitrophenyl Pyridine

Quantum Chemical Calculations (DFT and Ab Initio) on 5-Chloro-2-(4-nitrophenyl)pyridine

Electronic Structure and Molecular Orbital Analysis

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap would be presented here. This would include discussions on the distribution and symmetry of these frontier orbitals and their implications for the molecule's reactivity and electronic properties.

Charge Distribution and Electrostatic Potentials

This section would describe the distribution of electron density across the molecule, likely visualized with an electrostatic potential map. It would detail the results of population analysis methods (e.g., Mulliken, NBO) to provide quantitative atomic charges, identifying electrophilic and nucleophilic sites.

Conformational Analysis and Energy Landscapes of this compound

A discussion of the molecule's conformational flexibility, focusing on the rotation around the C-C single bond connecting the pyridine (B92270) and nitrophenyl rings. This would include a potential energy surface scan to identify the most stable conformer(s) and the energy barriers between them.

Reaction Mechanism Elucidation for Transformations Involving this compound

Transition State Characterization

This subsection would focus on the computational identification and analysis of transition state structures for hypothetical or studied reactions involving this compound. This would involve vibrational frequency analysis to confirm the nature of the stationary points.

Reaction Coordinate Mapping

An exploration of the intrinsic reaction coordinate (IRC) path to connect the transition state to the corresponding reactants and products. This would provide a detailed picture of the energetic profile along the reaction pathway.

Prediction of Spectroscopic Parameters for this compound

Computational methods, especially DFT, are widely used to predict the spectroscopic parameters of molecules, which can be compared with experimental data for structural validation.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. These calculations involve optimizing the molecular geometry to find a stable structure and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific stretching, bending, or twisting motions of the atoms. For a molecule like this compound, characteristic vibrational frequencies for the C-Cl, C-N, N-O (of the nitro group), and various aromatic C-H and C=C bonds can be predicted. Such theoretical spectra are invaluable for interpreting experimental FT-IR and Raman spectra. For instance, studies on similar heterocyclic compounds have successfully used DFT calculations to assign complex vibrational spectra. nih.govmdpi.com

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation for the prediction of vibrational frequencies for this compound.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3100 | C-H stretching | Pyridine ring, Phenyl ring |

| ~1600 | C=C stretching | Aromatic rings |

| ~1520 | Asymmetric NO₂ stretching | Nitro group |

| ~1345 | Symmetric NO₂ stretching | Nitro group |

| ~1300 | C-N stretching | Pyridine-Phenyl link |

| ~850 | C-Cl stretching | Chloro group |

Note: This table is illustrative and contains hypothetical data based on typical values for the listed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational models. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach. These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the assignment of signals to specific nuclei within the molecule. For this compound, predictions would cover the distinct proton and carbon environments in the substituted pyridine and phenyl rings. mdpi.comnih.gov

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. These calculations can help understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This approach provides a detailed view of the dynamic behavior of this compound, which is not available from static computational models.

MD simulations can reveal information about:

Conformational Dynamics: The molecule is not rigid; the bond between the pyridine and nitrophenyl rings allows for rotational flexibility. MD simulations can explore the different accessible conformations (rotational isomers) and the energy barriers between them.

Intermolecular Interactions: In a condensed phase (like a solution or a crystal), MD simulations can model how molecules of this compound interact with each other or with solvent molecules. These interactions are crucial for understanding properties like solubility and crystal packing.

Stability of Complexes: If the molecule is studied for its potential to bind to a biological target, such as an enzyme, MD simulations can assess the stability of the molecule-protein complex over time. nih.govresearchgate.net By analyzing parameters like the root-mean-square deviation (RMSD) of the molecule's position within the binding site, researchers can gauge the strength and nature of the binding. nih.govresearchgate.net

The setup for an MD simulation would involve defining a simulation box containing one or more molecules of this compound, often solvated in a chosen medium. The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.

A summary of typical parameters and outputs for an MD simulation is provided in the illustrative table below.

| Parameter | Description | Typical Value/Choice |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, OPLS |

| Solvent | The medium in which the molecule is simulated. | Water, Methanol, etc. |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | 300 K, 1 atm |

| Output Analysis | ||

| RMSD (Root-Mean-Square Deviation) | Measures the average change in displacement of a selection of atoms. | Indicates structural stability. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Highlights flexible regions of the molecule. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance. | Reveals information about solvation shells. |

Note: This table is for illustrative purposes to show the kind of parameters and data involved in an MD simulation study.

Applications of 5 Chloro 2 4 Nitrophenyl Pyridine in Chemical Synthesis and Materials Science

5-Chloro-2-(4-nitrophenyl)pyridine as a Building Block for Complex Organic Synthesis

No studies were found that describe the utilization of this compound as a precursor or intermediate in the synthesis of other heterocyclic compounds. The reactivity of the chloro and nitro groups on the pyridine (B92270) ring suggests potential for such transformations, but no specific instances have been documented.

Similarly, there is no available research on the application of this compound in the construction of polyaromatic systems. Methodologies such as cross-coupling reactions, which are common for building larger aromatic structures, have not been reported with this specific compound as a starting material.

Role of this compound in the Development of Functional Materials

Investigations into the role of this compound in materials science also yielded no specific findings. The electronic properties suggested by the nitro and chloro substituents on a biphenyl-pyridine framework could indicate potential in this field, but no research has been published to support this.

There are no reports of this compound being incorporated into the structure of organic light-emitting diodes (OLEDs), chemical sensors, or other optoelectronic devices. The photophysical properties of this compound have not been characterized in the available literature.

The use of this compound as a monomer or a precursor for the synthesis of advanced polymer architectures is not documented. There are no published studies on the polymerization of this compound or its derivatives.

Utilization of this compound in Catalyst and Ligand Design

The potential for this compound to serve as a ligand for metal catalysts or as a precursor in the design of new catalytic systems has not been explored in the reviewed literature. The nitrogen atom of the pyridine ring and the potential for modification of the chloro and nitro groups could theoretically allow for its use as a ligand, but no such applications have been reported.

Future Research Directions and Unexplored Avenues for 5 Chloro 2 4 Nitrophenyl Pyridine

Development of Novel and Sustainable Synthetic Routes

While the synthesis of biaryl compounds is well-established, future research on 5-Chloro-2-(4-nitrophenyl)pyridine should focus on developing novel, efficient, and sustainable methods that improve upon traditional protocols.

A primary avenue for exploration is the optimization of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prime candidate, offering a versatile method for forming the C-C bond between the pyridine (B92270) and phenyl rings. nih.govnih.gov Future studies could systematically investigate the coupling of (4-nitrophenyl)boronic acid with various 2-halo-5-chloropyridines. Research should aim to identify catalyst systems (e.g., palladium complexes with specific ligands) that provide high yields and purity while minimizing catalyst loading and operating under mild, environmentally benign conditions, such as in aqueous media. researchgate.netresearchgate.net

Beyond established methods, photocatalysis offers a cutting-edge, sustainable approach. nih.govresearchgate.net Research into the direct C-H arylation of 3-chloropyridine (B48278) with a suitable 4-nitroaryl partner using visible-light photoredox catalysis could bypass the need for pre-functionalized starting materials, thus providing a more atom-economical route. acs.orgacs.org Similarly, exploring photocatalytic cross-coupling reactions could lead to milder reaction conditions and unique reactivity patterns not accessible through thermal methods. rsc.org

Table 1: Proposed Synthetic Strategies for this compound

| Synthetic Strategy | Proposed Reactants | Potential Catalysts/Conditions | Key Research Goal |

|---|

Exploration of Unconventional Reactivities and Transformations

The inherent functionalities of this compound provide a platform for exploring a wide range of chemical transformations, leading to novel derivatives with potentially useful properties.

The chlorine atom on the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.org Future research should explore the reactivity of this position with a diverse array of nucleophiles (O-, N-, S-, and C-based). This would generate a library of new compounds where the chlorine is replaced by functionalities such as alkoxy, amino, thioether, or cyano groups. nih.gov Quantitative studies could establish a reactivity model for this specific substrate, providing valuable data for predictive synthesis. rsc.orgchemrxiv.org

The nitro group is another critical handle for derivatization. Its selective reduction to an amino group would yield 5-Chloro-2-(4-aminophenyl)pyridine, a versatile intermediate for a host of further reactions. sci-hub.stacs.org This new amino functionality could be diazotized, acylated, or used in the synthesis of new heterocyclic systems. Investigating chemoselective reduction methods that leave the chloropyridine moiety intact is a crucial research goal. urfu.ru

Table 2: Potential Transformations and Resulting Compound Classes

| Reactive Site | Transformation | Reagents/Conditions | Resulting Compound Class |

|---|---|---|---|

| C5-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols, cyanides; heat or catalysis. youtube.com | 5-Amino/Alkoxy/Thio/Cyano-2-(4-nitrophenyl)pyridines. |

| C4-Nitro Group | Selective Reduction | Catalytic hydrogenation (e.g., Pt/C, Fe/HCl), transfer hydrogenation. sci-hub.stacs.org | 5-Chloro-2-(4-aminophenyl)pyridines. |

| Pyridine Ring | N-Oxidation | Peroxy acids (e.g., m-CPBA). | This compound N-oxides. |

Advanced Applications in Emerging Technologies

The unique electronic and structural features of this compound suggest its potential for use in advanced materials and as a functional ligand in catalysis.

The bipyridine-like structure makes the compound an attractive candidate as a ligand for transition metals. taylorandfrancis.comwikipedia.org Future research could involve synthesizing metal complexes (e.g., with Ruthenium, Iridium, or Iron) and evaluating their photophysical and electrochemical properties. rsc.org The electron-withdrawing nature of the nitro and chloro substituents could tune the electronic properties of the resulting complexes, potentially leading to novel photocatalysts, sensors, or luminescent materials. nih.gov

In the realm of materials science, the compound's structure is analogous to molecules used in organic electronics. rsc.org The polarized π-system, resulting from the electron-donating pyridine and electron-withdrawing nitrophenyl group, could impart useful charge-transport properties. Future work should investigate its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a nonlinear optical material. uky.edursc.org The presence of heteroatoms also suggests potential applications as a corrosion inhibitor, an area worthy of investigation.

Integration with Machine Learning for Property Prediction and Reaction Design

The application of artificial intelligence and machine learning (ML) can significantly accelerate the exploration of this compound and its derivatives. researchgate.netnih.gov

Machine learning models, particularly quantitative structure-property relationship (QSPR) models, can be employed to predict a wide range of properties for the parent compound and its virtual derivatives before their synthesis. researchgate.netaps.org This includes physicochemical properties (solubility, boiling point), electronic properties (HOMO/LUMO energies, bandgap), and potential bioactivity or toxicity. This predictive capability would allow researchers to prioritize the synthesis of derivatives with the most promising characteristics for specific applications.

Table 3: Machine Learning Applications in the Study of this compound

| ML Application | Specific Task | Potential Impact |

|---|---|---|

| Property Prediction (QSPR) | Predict solubility, electronic properties (HOMO/LUMO), toxicity, and ligand binding affinity. nih.govaps.org | Prioritization of synthetic targets; rational design of materials and bioactive molecules. |

| Retrosynthesis | Propose and rank synthetic routes to the target compound and its derivatives. chemrxiv.orgnih.gov | Optimization of synthesis, reduction of experimental effort, discovery of novel pathways. |

| Reaction Outcome Prediction | Predict the yield and selectivity of proposed transformations (e.g., SNAr, cross-coupling). | Refinement of reaction conditions before experimentation, leading to higher success rates. |

| Transfer Learning | Apply models trained on large datasets to the specific chemistry of this compound class. nih.govacs.org | Overcome data scarcity for a novel compound, enabling more accurate predictions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.